4-(2,6-dichlorophenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
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Overview
Description
4-(2,6-dichlorophenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-dichlorophenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves the condensation of ortho-phenylenediamines with benzaldehydes under mild conditions. Sodium metabisulphite is often used as an oxidation agent in a mixture of solvents . The reaction conditions are optimized to achieve high yields and purity of the final product. The structure of the synthesized compound is confirmed using techniques such as FTIR, NMR, and HRMS .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. The purification steps typically involve crystallization and recrystallization to ensure the compound’s high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-dichlorophenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(2,6-dichlorophenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,6-dichlorophenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Osimertinib: An anticancer drug with a benzimidazole core.
Navelbine: Another anticancer agent with structural similarities.
Alectinib: Used in the treatment of certain types of lung cancer.
Nocodazole: Known for its antimitotic properties.
Abermaciclib: A kinase inhibitor used in cancer therapy.
Vinblastine: A chemotherapy medication.
Uniqueness
What sets 4-(2,6-dichlorophenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide apart is its unique structural features that allow for specific interactions with molecular targets. Its dichlorophenyl moiety and dihydropyrimido[1,2-a]benzimidazole core provide a distinct pharmacophore that can be fine-tuned for various therapeutic applications .
Properties
Molecular Formula |
C19H16Cl2N4O |
---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
4-(2,6-dichlorophenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C19H16Cl2N4O/c1-10-15(18(26)22-2)17(16-11(20)6-5-7-12(16)21)25-14-9-4-3-8-13(14)24-19(25)23-10/h3-9,17H,1-2H3,(H,22,26)(H,23,24) |
InChI Key |
BTOXAERPVTZDLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=C(C=CC=C4Cl)Cl)C(=O)NC |
Origin of Product |
United States |
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